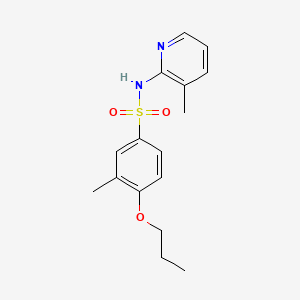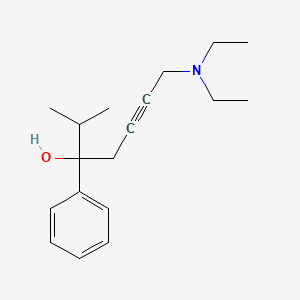![molecular formula C19H23N5O B13367490 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B13367490.png)
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with dimethyl groups and an acetamide group linked to a phenyl ring, which is further substituted with an isopropyl group and a triazole ring. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide involves multiple steps, starting with the preparation of the pyrrole ring. The dimethyl-substituted pyrrole can be synthesized through the reaction of 2,5-hexanedione with ammonia. The resulting pyrrole is then reacted with an appropriate acylating agent to introduce the acetamide group. The phenyl ring with the triazole and isopropyl substituents can be synthesized separately through a series of reactions involving nitration, reduction, and cyclization. Finally, the two fragments are coupled together under suitable conditions to form the target compound.
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Analyse Chemischer Reaktionen
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions.
Medicine: Its structural features suggest potential pharmacological activity, which could be explored for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide is not well-documented, but it is likely to involve interactions with specific molecular targets. The triazole ring, for example, is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interact with nucleic acids, proteins, or other biomolecules, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide include:
2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid: This compound features a pyrrole ring similar to the target compound but with an indole substituent instead of the triazole and phenyl groups.
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: This compound has a thiophene ring instead of the phenyl ring, with similar dimethyl substitution on the pyrrole ring.
[(3,5-dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane (difluoroborane): This compound features a difluoroborane group and a different substitution pattern on the pyrrole ring.
The uniqueness of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide lies in its combination of a pyrrole ring with a triazole-substituted phenyl ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H23N5O |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
2-(2,5-dimethylpyrrol-1-yl)-N-[3-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H23N5O/c1-12(2)18-21-19(23-22-18)15-6-5-7-16(10-15)20-17(25)11-24-13(3)8-9-14(24)4/h5-10,12H,11H2,1-4H3,(H,20,25)(H,21,22,23) |
InChI-Schlüssel |
PFCVECLBQNNZTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1CC(=O)NC2=CC=CC(=C2)C3=NNC(=N3)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13367410.png)
![6-(3,5-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367413.png)
![6-(3,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367418.png)

![N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B13367434.png)

![2-{4-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13367451.png)

![3-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13367459.png)

![[(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid](/img/structure/B13367472.png)
![N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide](/img/structure/B13367482.png)
![5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile](/img/structure/B13367486.png)

